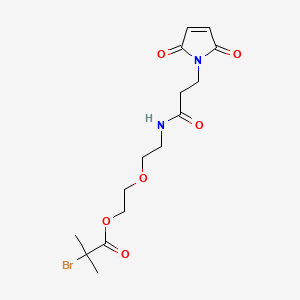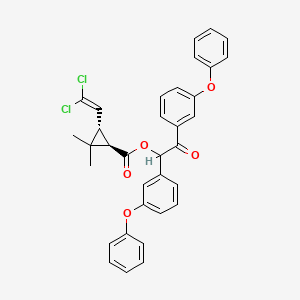
trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid” is a complex organic compound that belongs to the class of synthetic pyrethroids. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their potent biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves multiple steps, including the formation of the cyclopropane ring, esterification, and the introduction of phenoxyphenyl groups. Common reagents used in these reactions include dichloromethane, sodium hydroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology
In biological research, it may be used to study its effects on various biological systems, including its potential as an insecticide or its interactions with biological membranes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a drug delivery agent.
Industry
In industry, this compound may be used in the formulation of pesticides, coatings, and other products that require specific chemical properties.
Mécanisme D'action
The mechanism of action of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: A highly effective insecticide with a different chemical structure but similar mode of action.
Uniqueness
Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C34H28Cl2O5 |
|---|---|
Poids moléculaire |
587.5 g/mol |
Nom IUPAC |
[2-oxo-1,2-bis(3-phenoxyphenyl)ethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C34H28Cl2O5/c1-34(2)28(21-29(35)36)30(34)33(38)41-32(23-12-10-18-27(20-23)40-25-15-7-4-8-16-25)31(37)22-11-9-17-26(19-22)39-24-13-5-3-6-14-24/h3-21,28,30,32H,1-2H3/t28-,30+,32?/m1/s1 |
Clé InChI |
BHEIAJZEFGBHPA-IZIWFBKSSA-N |
SMILES isomérique |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



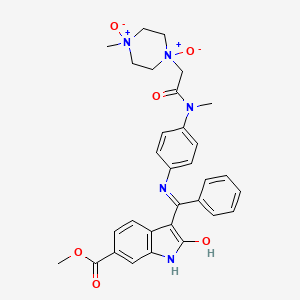
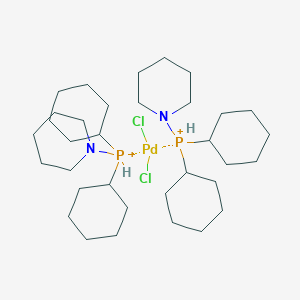
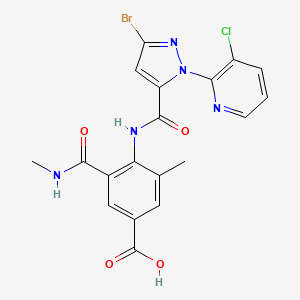

![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
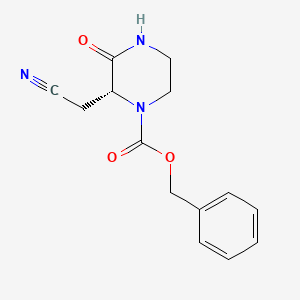

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
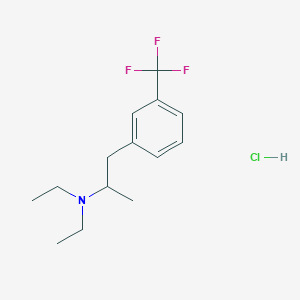
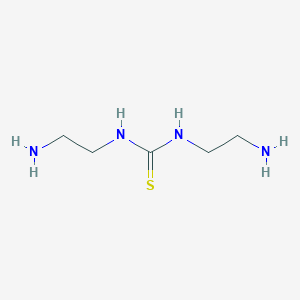
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
